molecular formula C10H16N5Na2O14P3 B10779498 ATP disodium

ATP disodium

Cat. No.: B10779498
M. Wt: 569.16 g/mol
InChI Key: NTBQNWBHIXNPRU-HOMCGWHHSA-L
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Description

Adenosine 5’-triphosphate disodium salt, commonly referred to as ATP disodium, is a nucleotide that plays a crucial role in cellular energy transfer. It is composed of the nitrogenous base adenine, the sugar ribose, and three phosphate groups. This compound is essential for various biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. It is often referred to as the “molecular unit of currency” for intracellular energy transfer .

Preparation Methods

Synthetic Routes and Reaction Conditions

ATP disodium can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate (ADP) using polyphosphate kinases in the presence of inorganic polyphosphate. This method is efficient and can be optimized for high yields .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Yeast cells are commonly used to produce ATP on a large scale. The process includes the cultivation of yeast in a nutrient-rich medium, followed by extraction and purification of ATP. The final product is typically crystallized to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

ATP disodium undergoes various chemical reactions, including:

    Hydrolysis: The hydrolysis of this compound to adenosine diphosphate (ADP) and inorganic phosphate is a common reaction that releases energy.

Common Reagents and Conditions

Major Products

Scientific Research Applications

ATP disodium has numerous applications in scientific research:

Mechanism of Action

ATP disodium stores and transports chemical energy within cells. It releases energy through the hydrolysis of its phosphate bonds, which is then used to drive various cellular processes. The primary molecular targets include enzymes like ATPases and kinases, which facilitate the transfer of phosphate groups to other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as the primary energy carrier in cells. Unlike ADP and AMP, this compound has three phosphate groups, allowing it to store and release more energy. Compared to GTP, this compound is more widely used in cellular processes .

Properties

Molecular Formula

C10H16N5Na2O14P3

Molecular Weight

569.16 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate

InChI

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10?;;;/m1.../s1

InChI Key

NTBQNWBHIXNPRU-HOMCGWHHSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+]

Origin of Product

United States

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